molecular formula C14H18N2O2 B1433394 (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester CAS No. 1935992-97-4

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Cat. No. B1433394
M. Wt: 246.3 g/mol
InChI Key: RVRJCYKVTAFQTR-UHFFFAOYSA-N
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Description

“(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.3084 .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester” is based on its molecular formula, C14H18N2O2 . For a more detailed structural analysis, you may need to refer to spectral data or crystallographic studies, which I currently do not have access to.

Scientific Research Applications

Synthesis and Biological Activities

4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters, including the tert-butyl ester, have been synthesized and studied for their biological activities in various bioassays. These compounds showed significant effects in promoting root formation in plant cuttings, elongation activity, and other plant growth aspects, highlighting their potential in agricultural and botanical research (Katayama, 2000).

Crystallographic and Thermal Studies

The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester has been examined for its structural properties using crystallographic and thermal analysis methods. This research provides insights into the molecular structure and stability of similar carbamic acid tert-butyl esters, which is crucial for their application in various scientific fields (Kant, Singh, & Agarwal, 2015).

Application in Drug Synthesis

Studies have shown the use of related compounds in the synthesis of drug candidates for the treatment of anxiety and emesis. These compounds serve as intermediates in the preparation of enantiopure α-methyltryptophan, which is then used in drug synthesis (Ekhato & Huang, 1997).

Inhibition of Lipolytic Enzymes

n-Butyl carbamic acid methyl ester, a related compound, has been shown to inhibit canine liver and kidney lipases both in vitro and in vivo. This research suggests potential applications of similar compounds in biochemical studies and therapeutic developments (Wallach & Ko, 1963).

Antimicrobial and Anticancer Evaluation

Research has explored the synthesis of 6-methyl-4-[1-(2-substituted-phenylamino)-acetyl]-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, compounds related to (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester. These compounds were evaluated for their antimicrobial and anticancer potential, demonstrating their significance in medicinal chemistry (Sharma et al., 2012).

properties

IUPAC Name

tert-butyl N-(4-methyl-1H-indol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9-7-10(8-12-11(9)5-6-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRJCYKVTAFQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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